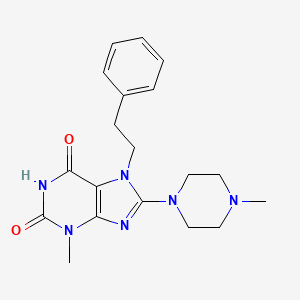

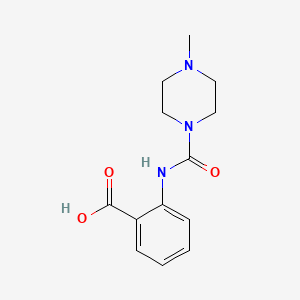

![molecular formula C15H22N2O2 B2427537 N-[4-(4-metoxipiperidin-1-il)fenil]propanamida CAS No. 1797888-87-9](/img/structure/B2427537.png)

N-[4-(4-metoxipiperidin-1-il)fenil]propanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(4-methoxypiperidin-1-yl)phenyl)propionamide” is a chemical compound that has been used in scientific research. It is related to a class of compounds known as phenylpiperazines, which consist of a piperazine bound to a phenyl group . This compound has been mentioned in the context of synthesizing a series of 1,3,5-triazine derivatives and identified as a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor .

Aplicaciones Científicas De Investigación

Inhibición de la quinasa del linfoma anaplásico (ALK)

- Evidencia: En ratones xenotrasplantados con células NCI-H2228 que expresan EML4-ALK, la administración oral una vez al día de este compuesto demostró actividad antitumoral dependiente de la dosis .

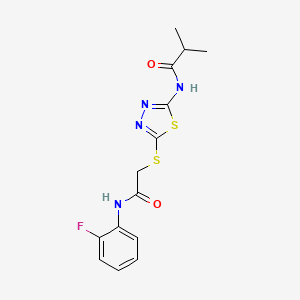

Actividad antimicrobiana

- Actividad: Estos derivados exhibieron actividad antimicrobiana, particularmente contra enzimas oxidorreductasas .

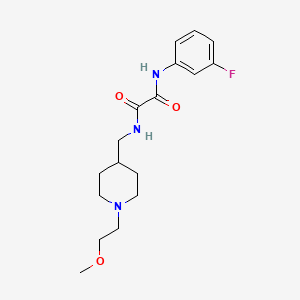

Mejora de la citotoxicidad

Mecanismo De Acción

Target of Action

The primary targets of N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide are opioid receptors . These receptors play a crucial role in pain perception and reward systems within the central nervous system .

Mode of Action

N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide: interacts with its targets, the opioid receptors, by binding to them . This binding action triggers a series of intracellular events, leading to the inhibition of pain signals and the release of dopamine, a neurotransmitter associated with pleasure and reward .

Biochemical Pathways

The action of N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide affects several biochemical pathways. Upon binding to the opioid receptors, it inhibits the release of GABA, a neurotransmitter that normally inhibits the release of dopamine . This inhibition leads to an increase in dopamine levels, resulting in feelings of euphoria . The compound’s action also affects the pain perception pathway by inhibiting pain signals .

Pharmacokinetics

The pharmacokinetics of N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide involve processes such as absorption, distribution, metabolism, and excretion (ADME). The compound is anticipated to undergo metabolic reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected . These metabolic processes impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide’s action include the inhibition of pain signals and the increased release of dopamine . These effects can lead to pain relief and feelings of euphoria .

Propiedades

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-3-15(18)16-12-4-6-13(7-5-12)17-10-8-14(19-2)9-11-17/h4-7,14H,3,8-11H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZAKOJVPDMVRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2427454.png)

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B2427455.png)

![N-(4-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2427457.png)

![N-(5-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2427461.png)

![(6-Cyclopentyloxypyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2427467.png)

![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2427469.png)